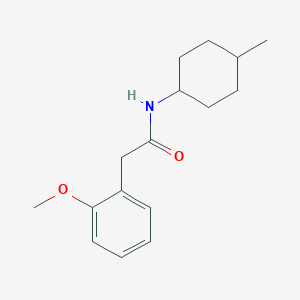
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is important for normal B-cell development and function. Aberrant activation of BTK has been implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia. TAK-659 has shown promising activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide is a potent and selective inhibitor of BTK. BTK is a non-receptor tyrosine kinase that is expressed in B-cells and plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream signaling molecules, leading to activation of various signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide leads to decreased activation of downstream signaling pathways and ultimately, decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has also been shown to have synergistic activity with other agents commonly used in the treatment of B-cell malignancies, such as rituximab and venetoclax. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its synergistic activity with other agents commonly used in the treatment of B-cell malignancies. However, the limitations of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide in lab experiments include its specificity for BTK and its potential off-target effects on other kinases. In addition, the clinical relevance of preclinical models used to study N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide may be limited, and further studies are needed to validate its efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide. First, clinical trials are ongoing to evaluate the safety and efficacy of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide in the treatment of B-cell malignancies. Second, combination therapies using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide with other targeted agents, such as venetoclax and PI3K inhibitors, are being explored to enhance the efficacy of BTK inhibition. Third, the development of biomarkers to predict response to BTK inhibition is an active area of research, and may help to identify patients who are most likely to benefit from treatment with N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide. Finally, the development of second-generation BTK inhibitors with improved selectivity and potency is also an area of active research, and may lead to the development of more effective therapies for B-cell malignancies.
Synthesemethoden
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has been described in the scientific literature. Briefly, the synthesis involves the reaction of 2-fluoroaniline with 4-tert-butyl-2-bromoacetylthiazole in the presence of a palladium catalyst to yield the intermediate 2-(2-fluorophenyl)thiazol-4-ylacetyl bromide. This intermediate is then treated with sodium azide and triphenylphosphine to yield the corresponding azide, which is subsequently reduced with hydrogen gas in the presence of palladium on carbon to yield N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia. In these models, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide has also been shown to have synergistic activity with other agents commonly used in the treatment of B-cell malignancies, such as rituximab and venetoclax. These preclinical studies provide a strong rationale for the clinical development of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide in the treatment of B-cell malignancies.
Eigenschaften
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-15(2,3)12-9-20-14(17-12)18-13(19)8-10-6-4-5-7-11(10)16/h4-7,9H,8H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMFIYSSSLEHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5030501.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030503.png)
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5030510.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5030516.png)
![(5-chloro-2-nitrophenyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5030530.png)

![4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine](/img/structure/B5030542.png)
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine trifluoroacetate](/img/structure/B5030553.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5030566.png)
![2-ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5030573.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5030597.png)